molecular formula C21H17N3O2S B2554142 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile CAS No. 373374-61-9

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile

Cat. No. B2554142
CAS RN: 373374-61-9
M. Wt: 375.45
InChI Key: XGPKFYFLRSIYBU-MHWRWJLKSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined through various experimental techniques .

Scientific Research Applications

Synthetic Chemistry Applications

  • Advanced Synthesis Techniques : The reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol demonstrated the formation of derivatives leading to 5-amino-4-(benzothiazol-2-yl)oxazole, showcasing a method for introducing biophoric sites into oxazole rings, which could be pivotal for designing new molecular scaffolds in drug discovery (Shablykin, Chumachenko, & Brovarets, 2010).
  • Innovative Heterocyclic Compounds Synthesis : Synthesis efforts involving benzothiazol-2-ylcarbonylhydroximoyl chloride presented novel fused heterocycles, highlighting the compound's versatility as a synthon for creating heterocyclic systems with potential pharmacological activities (Farag, Dawood, & Abdelhamid, 1997).

Biomedical Research Applications

  • Anticancer Activity : Acrylonitrile derivatives, including those similar in structure to the query compound, have shown potent in vitro cytotoxic activities against various human cancer cell lines, indicating the potential for developing new anticancer agents (Sa̧czewski et al., 2004).
  • Antioxidant and Anti-inflammatory Properties : Certain acrylonitrile derivatives exhibited significant antioxidant and anti-inflammatory activities, suggesting their utility in developing treatments for oxidative stress and inflammation-related conditions (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).

Materials Science Applications

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, offering insights into the development of more effective corrosion inhibitors for industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific receptors or inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with the compound would be assessed. This includes determining its toxicity, potential for causing irritation or allergic reactions, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring its use in medicine, materials science, or other fields .

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3,5-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-5-14(2)7-17(6-13)23-10-16(9-22)21-24-18(11-27-21)15-3-4-19-20(8-15)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPKFYFLRSIYBU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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